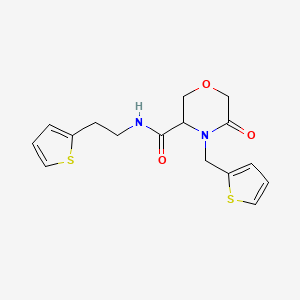
5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS Number: 1421444-13-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its molecular interactions based on recent research findings.
The molecular formula of the compound is C16H18N2O3S2, with a molecular weight of 350.5 g/mol. The structure includes a morpholine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃S₂ |
| Molecular Weight | 350.5 g/mol |
| CAS Number | 1421444-13-4 |
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, in a comparative study involving various thiophene derivatives, it was found that compounds with amino groups showed enhanced radical scavenging activity. The antioxidant capacity was evaluated using the ABTS method, where certain derivatives exhibited up to 62% inhibition compared to ascorbic acid, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .
Antibacterial Activity
The antibacterial activity of this compound has been assessed against both Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated notable efficacy against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
The activity was measured as an inhibition percentage compared to standard antibiotics like ampicillin. The results indicated that the compound had a higher activity index against Gram-positive bacteria, with inhibition rates reaching up to 86.9% against specific strains .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The docking results indicated strong binding affinities with several proteins involved in bacterial resistance mechanisms. The highest binding scores were observed with enzymes relevant to bacterial cell wall synthesis, suggesting that this compound could serve as a lead in developing new antibacterial agents .
Case Studies and Research Findings
- Antioxidant and Antibacterial Evaluation : A study evaluating multiple thiophene derivatives found that those containing amino groups exhibited superior antioxidant and antibacterial activities compared to their hydroxyl or methyl counterparts. This suggests that structural modifications significantly influence biological efficacy .
- Molecular Interaction Analysis : Using computational tools, researchers identified key interactions between the morpholine derivative and target proteins, which may explain its enhanced biological activity. These interactions are crucial for understanding how modifications to the chemical structure can improve therapeutic effects .
Propiedades
IUPAC Name |
5-oxo-N-(2-thiophen-2-ylethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-15-11-21-10-14(18(15)9-13-4-2-8-23-13)16(20)17-6-5-12-3-1-7-22-12/h1-4,7-8,14H,5-6,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWFSGDJXHLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













